Seladelpar is a potent and selective peroxisome proliferator-activated receptor-delta (PPAR-δ) agonist. [, , , , , ] PPAR-δ is a nuclear receptor involved in lipid metabolism, glucose homeostasis, and inflammation. [, , , , ] Seladelpar's high affinity for and activation of PPAR-δ makes it a valuable tool in investigating the receptor's role in various biological processes and diseases. [, , , , ] In scientific research, Seladelpar is utilized to explore its therapeutic potential for metabolic and inflammatory conditions, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). [, , , , ]
Seladelpar exerts its effects by selectively activating PPAR-δ. [, , , , , ] Upon binding to PPAR-δ, Seladelpar induces a conformational change that facilitates the recruitment of coactivator proteins. [, ] This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. [, ] This binding modulates the transcription of genes involved in lipid metabolism, inflammation, and fibrosis. [, , , , , , ] For instance, Seladelpar increases the expression of genes involved in fatty acid oxidation, thereby reducing hepatic lipid accumulation and lipotoxicity. [, , , ] Furthermore, Seladelpar suppresses pro-inflammatory cytokine production and reduces hepatic stellate cell activation, thus mitigating inflammation and fibrosis in the liver. [, , , , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6